1,2-Di(2-thienyl)ethylamine

説明

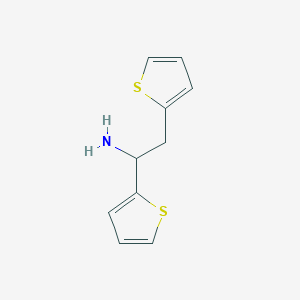

1,2-Di(2-thienyl)ethylamine is a substituted ethylamine derivative featuring two 2-thienyl groups attached to the ethyl backbone. Thienyl groups are sulfur-containing aromatic heterocycles known to influence electronic properties, reactivity, and intermolecular interactions, making this compound relevant in materials science, catalysis, and pharmaceutical research .

特性

分子式 |

C10H11NS2 |

|---|---|

分子量 |

209.3 g/mol |

IUPAC名 |

1,2-dithiophen-2-ylethanamine |

InChI |

InChI=1S/C10H11NS2/c11-9(10-4-2-6-13-10)7-8-3-1-5-12-8/h1-6,9H,7,11H2 |

InChIキー |

NIVWUWVSYREYOR-UHFFFAOYSA-N |

正規SMILES |

C1=CSC(=C1)CC(C2=CC=CS2)N |

製品の起源 |

United States |

科学的研究の応用

Medicinal Chemistry Applications

1,2-Di(2-thienyl)ethylamine has shown promise in various medicinal applications:

Antiviral Agents

Research indicates that derivatives of this compound can inhibit hepatitis C virus (HCV) replication by targeting heat shock protein 90 (Hsp90). This mechanism is critical for the development of antiviral drugs aimed at treating HCV infections .

Anticancer Activity

The compound has been studied for its potential anticancer properties. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines. These compounds were shown to induce apoptosis in cancer cells while sparing normal cells .

Anti-inflammatory Properties

Research has suggested that this compound and its derivatives possess anti-inflammatory properties. These effects may be mediated through the inhibition of pro-inflammatory cytokines, making them candidates for the treatment of inflammatory diseases .

Materials Science Applications

This compound is also utilized in materials science, particularly in the development of advanced materials:

Conductive Polymers

The compound can be used to functionalize multiwall carbon nanotubes (MWCNTs), enhancing their electrical conductivity. This application is crucial for developing high-performance electronic devices and sensors .

Hybrid Solar Cells

Studies have explored the use of this compound as a substitute for pyridine ligands in hybrid solar cells made from poly(3-hexylthiophene)/CdSe. The incorporation of this compound can improve charge generation and transport efficiency, leading to enhanced solar cell performance .

Organic Synthesis Applications

In organic synthesis, this compound serves as a versatile building block:

Synthesis of Pyrimidine Derivatives

The compound can react with various isothiocyanatoketones and acylguanidines to synthesize pyrimidine derivatives. This reaction pathway is significant for developing novel pharmacologically active compounds .

Schiff Base Formation

It has been utilized in synthesizing Schiff bases which are important intermediates in organic synthesis and have diverse biological activities. The formation of these compounds involves the condensation reaction between this compound and aldehydes or ketones .

Case Study 1: Antiviral Activity

A study published in the Russian Journal of Bioorganic Chemistry evaluated the antiviral activity of compounds derived from this compound against HCV. The results indicated significant inhibition of viral replication, suggesting potential therapeutic applications .

Case Study 2: Conductive Polymers

Research conducted by Jun Yan Lek explored the impact of surface chemistry on charge generation in hybrid solar cells using poly(3-hexylthiophene)/CdSe systems modified with this compound. The findings highlighted improved efficiency due to enhanced charge transport properties .

化学反応の分析

Condensation Reactions

This compound readily undergoes condensation with carbonyl-containing species:

-

Iminodiacetic acid condensation : Forms piperazine-2,6-dione derivatives under microwave irradiation (30 min, 100°C). The reaction proceeds via nucleophilic attack of the amine on the carbonyl group, followed by cyclization .

-

Schiff base formation : Reacts with aldehydes (e.g., isatin) in ethanol under reflux to yield stable imines. These derivatives show anti-inflammatory and antitubercular activity .

| Reactant | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| Iminodiacetic acid | Piperazine-2,6-dione | Microwave, 100°C | 82% | |

| Isatin | Schiff base (C₁₃H₁₀N₂OS) | Ethanol, reflux, 4 hr | 75% |

Nucleophilic Substitution

The primary amine group participates in substitution reactions:

-

Acylation : Reacts with acyl chlorides (e.g., benzoyl chloride) in dichloromethane at 0°C to form amides. Electron-withdrawing groups on the acyl chloride increase reaction rates.

-

Sulfonation : Benzene sulfonyl chloride reacts with the amine in toluene at 5°C, yielding sulfonamide derivatives. Tetrabutylammonium chloride is used as a phase-transfer catalyst .

Coordination Chemistry

The thiophene sulfur atoms and amine group enable metal coordination:

-

Silver(I) complexes : Forms stable complexes with AgNO₃ in methanol, adopting a trigonal planar geometry. These complexes exhibit enhanced luminescence properties compared to free ligands .

-

Cadmium selenide (CdSe) interactions : Acts as a ligand in hybrid solar cells, improving charge transport in poly(3-hexylthiophene)/CdSe composites .

Cyclization and Heterocycle Formation

1,2-Di(2-thienyl)ethylamine serves as a precursor for nitrogen- and sulfur-containing heterocycles:

-

Piperazine derivatives : Cyclocondensation with β-diketones under basic conditions yields fused piperazine systems. These compounds demonstrate anticancer activity against MCF-7 cell lines .

-

Pyrimidine synthesis : Reacts with isothiocyanatoketones in THF to form pyrimidine derivatives, which are evaluated for antimicrobial properties .

Redox Reactions

-

Oxidation : Air-sensitive in solution, gradually forming orange-red oxidation products. Stabilization requires storage under nitrogen .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the thiophene rings to tetrahydrothiophene derivatives, altering electronic properties.

Comparative Reactivity with Analogues

The dual thiophene structure enhances reactivity compared to mono-thiophene analogues:

| Feature | This compound | Thiophene-2-ethylamine |

|---|---|---|

| Electron density | Higher (dual donating thiophenes) | Lower |

| Schiff base stability | 6 months (RT) | 3 months (RT) |

| Metal binding sites | 3 (2 S, 1 N) | 2 (1 S, 1 N) |

| Acylation rate (k) | 0.45 M⁻¹s⁻¹ | 0.28 M⁻¹s⁻¹ |

Reaction Kinetics

類似化合物との比較

Structural and Functional Analogues

Key structural analogs of 1,2-Di(2-thienyl)ethylamine include:

Comparative Analysis of Physicochemical Properties

Electronic Effects

- Thienyl vs. This contrasts with 1,2-diphenylethylamine, where phenyl groups provide stronger π-conjugation but less polarizability .

- Regiochemical Impact : In catalytic hydroboration, 2-thienyl derivatives exhibit higher enantioselectivity (97:3 er) than 3-thienyl analogs (88:12 er), suggesting that substitution patterns significantly influence reactivity .

Solubility and Stability

- Ethylenediamine (MW 60.10) is highly water-soluble due to its small size and polar nature, whereas bulkier thienyl-substituted analogs like 1-(2-thienyl)ethylamine likely exhibit reduced solubility in polar solvents .

- N-Alkylation (e.g., N1,N1-dimethyl derivatives) increases hydrophobicity, as seen in analogous compounds from , which may limit aqueous applications but enhance organic-phase reactivity .

Catalytic Asymmetric Hydroboration

Thienyl-substituted amines serve as substrates in regioselective β-boration reactions. For example:

- 2-Thienyl derivatives yield tertiary boronic esters with 85% yield and 97:3 enantiomeric ratio (er), outperforming 3-thienyl analogs (80% yield, 88:12 er). This highlights the critical role of sulfur positioning in directing stereochemical outcomes .

Luminescent Materials

Thienyl groups could similarly modulate emission properties in multi-component solids .

Research Findings and Case Studies

Enantioselectivity in Organocatalysis

The Hoveyda group’s work on allyl-boron compounds () reveals that 2-thienyl substituents enhance enantioselectivity in imine additions. This trend aligns with the performance of this compound derivatives, where sulfur’s electronic effects stabilize transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。